molecular formula C17H17BrN6O2 B2438175 1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-46-5

1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2438175
CAS No.: 898440-46-5
M. Wt: 417.267
InChI Key: OQPCCLQPSNWEOX-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C17H17BrN6O2 and its molecular weight is 417.267. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPCCLQPSNWEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a derivative of the purine family and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H18BrN5O2
  • Molecular Weight : 372.24 g/mol

This compound features a triazino ring fused with a purine-like structure and is substituted with a bromobenzyl group. The presence of these functional groups is believed to influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of triazines and purines often exhibit significant biological activities including antiviral, antibacterial, and anticancer properties. The specific biological activities of This compound include:

  • Antiviral Activity : Similar compounds have shown efficacy against various viral infections. The incorporation of bromine in the structure may enhance lipophilicity and cellular uptake.
  • Antibacterial Activity : Triazole derivatives are known for their antibacterial properties. The specific interactions of this compound with bacterial enzymes could be explored further.
  • Anticancer Potential : Studies on related purine derivatives indicate potential mechanisms for inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • Antiviral Efficacy :
    • A study investigated the antiviral properties of various 1,2,4-triazole derivatives against herpes simplex virus (HSV). Compounds similar to our target compound demonstrated effective inhibition of viral replication in vitro .
    • Another investigation highlighted that modifications in the triazole ring significantly impacted antiviral activity against acyclovir-resistant strains of HSV .
  • Antibacterial Properties :
    • Research on triazole-containing compounds has shown promising results against E. coli and Staphylococcus aureus. The mechanism often involves inhibition of nucleic acid synthesis .
  • Cytotoxicity Studies :
    • Cytotoxicity assays (MTT assays) performed on various cell lines indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
RibavirinAntiviral
3-Phenacylthio-1-(β-D-ribofuranosyl)-1,2,4-triazoleAntiviral
Various Triazole DerivativesAntibacterial
5-butylthio-1-(2-deoxy-β-D-ribofuranosyl)-3-phenyl-1,2,4-triazoleAntiviral

Table 2: Cytotoxicity Results

Compound NameIC50 (µM)Cell Line
1-(4-bromobenzyl)-3,7,9-trimethyl...TBDA549
3-Phenacylthio DerivativeTBDVero E6
Ribavirin0.5HSV-infected cells

Q & A

Q. How can researchers optimize the synthesis of 1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Temperature and Time : Use controlled trials (e.g., 60–120°C, 6–24 hours) to identify conditions maximizing yield and purity. For example, analogous purine derivatives show improved yields at 80–100°C for 12 hours .
  • Catalysts and Solvents : Screen ionic liquids (e.g., [Bmim]Cl) or ethanol-water mixtures to enhance regioselectivity, as demonstrated in triazolo-pyrimidine syntheses .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm completion by HRMS .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer: A multi-spectral approach is essential:

  • 1H/13C NMR : Assign peaks for bromobenzyl protons (δ 7.2–7.6 ppm) and methyl groups (δ 2.1–3.3 ppm), referencing DMSO-d6 solvent shifts .
  • HRMS : Validate molecular mass (e.g., calculated vs. observed m/z within 0.01% error) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Q. How can researchers predict the biological activity of this compound based on its structure?

Methodological Answer: Use structure-activity relationship (SAR) studies:

  • Substituent Analysis : The 4-bromobenzyl group may enhance lipophilicity and receptor binding, similar to fluorobenzyl derivatives in anti-inflammatory agents .
  • Computational Docking : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock, leveraging triazino-purine scaffolds known for kinase inhibition .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol-water mixtures (1:3 ratio) to remove unreacted precursors, as shown in triazolo-quinazoline purifications .
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for high-purity isolation .

Advanced Research Questions

Q. How can reaction mechanisms for triazino-purine formation be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use 15N-labeled precursors to trace cyclization steps via NMR .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to map energy barriers for key intermediates, as in ICReDD’s reaction path search methodologies .

Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?

Methodological Answer:

  • Dose-Response Assays : Establish EC50/IC50 curves across multiple cell lines to identify context-dependent effects .
  • Metabolic Stability Tests : Use liver microsomes to assess in vivo degradation, addressing discrepancies between assay systems .

Q. What computational tools are recommended for optimizing reaction conditions?

Methodological Answer:

  • AI-Driven Platforms : Integrate COMSOL Multiphysics for simulating solvent effects and temperature gradients in reactor designs .
  • High-Throughput Screening (HTS) : Pair automated synthesis robots with machine learning (e.g., TensorFlow) to predict optimal catalysts .

Q. How can researchers separate and characterize stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configurations by comparing experimental CD spectra with simulated data .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months, monitoring purity loss with UPLC .

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